5-(Pent-4-EN-1-YL)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pent-4-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of gamma butyrolactones. It consists of a five-membered ring with four carbon atoms, one oxygen atom, and a ketone group on the carbon adjacent to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-4-en-1-yl)oxolan-2-one typically involves the reaction of 4-pentenoic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the resulting product is purified through various techniques such as distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Pent-4-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(Pent-4-en-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pent-4-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound’s ketone group acts as an electrophile, facilitating the transfer of electrons and formation of oxidized products. The formation of five-membered rings (gamma-lactones) is favored due to optimal entropic and enthalpic parameters of activation .
Comparison with Similar Compounds
Similar Compounds
Butyrolactone: A similar compound with a five-membered ring structure but without the pent-4-en-1-yl group.
Gamma butyrolactone: Another related compound with similar structural features.
Uniqueness
5-(Pent-4-en-1-yl)oxolan-2-one is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other gamma butyrolactones. This structural difference allows for unique applications and interactions in various chemical and biological contexts .
Properties
CAS No. |
61167-11-1 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-pent-4-enyloxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h2,8H,1,3-7H2 |
InChI Key |
ZBYMVCKQRDYCME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.